molecular formula C12H25NO3 B13444046 Dodecyl nitrate CAS No. 13277-59-3

Dodecyl nitrate

Cat. No.: B13444046
CAS No.: 13277-59-3
M. Wt: 231.33 g/mol
InChI Key: PAWHIGFHUHHWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl nitrate, also known as nitric acid dodecyl ester, is an organic compound with the molecular formula C₁₂H₂₅NO₃. It is a nitrate ester derived from dodecanol and nitric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl nitrate can be synthesized through the esterification of dodecanol with nitric acid. The reaction typically involves the following steps:

    Reactants: Dodecanol and concentrated nitric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition. The mixture is usually stirred and heated to facilitate the esterification process.

    Purification: The resulting this compound is purified through distillation or recrystallization to obtain a pure product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Dodecyl nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce dodecanoic acid and nitrogen oxides.

    Reduction: Reduction of this compound can yield dodecanol and nitrogen oxides.

    Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Dodecanoic acid and nitrogen oxides.

    Reduction: Dodecanol and nitrogen oxides.

    Substitution: Various substituted dodecyl compounds depending on the nucleophile used.

Scientific Research Applications

Dodecyl nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organic compounds.

    Biology: this compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a vasodilator.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dodecyl nitrate involves the release of nitric oxide (NO), a potent vasodilator. Nitric oxide is known to activate the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The molecular targets include vascular smooth muscle cells and endothelial cells.

Comparison with Similar Compounds

    Lauryl nitrate: Similar in structure but with a shorter carbon chain.

    Cetyl nitrate: Similar in structure but with a longer carbon chain.

    Octyl nitrate: Similar in structure but with a shorter carbon chain.

Uniqueness: Dodecyl nitrate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic characteristics makes it suitable for various applications, particularly in surfactant and lubricant formulations.

Properties

CAS No.

13277-59-3

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

dodecyl nitrate

InChI

InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3

InChI Key

PAWHIGFHUHHWLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCO[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.